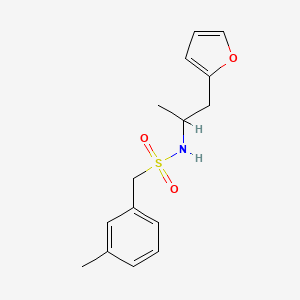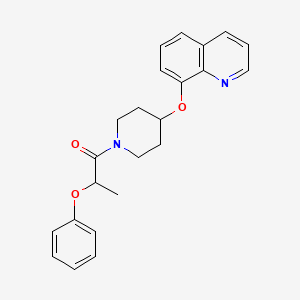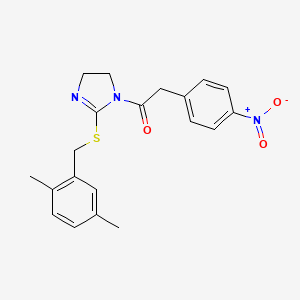![molecular formula C21H16Cl2N2O2 B2451293 4-({[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}methyl)phenyl methyl ether CAS No. 338978-92-0](/img/structure/B2451293.png)
4-({[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}methyl)phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is also known as 6-CHLORO-2-(4-CHLOROPHENYL)-1-[(4-METHOXYBENZYL)OXY]-1H-1,3-BENZIMIDAZOLE . It is a benzimidazole derivative with two chlorophenyl groups .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole core, which is a bicyclic compound consisting of fused benzene and imidazole rings . This core is substituted with two chlorophenyl groups and a methoxybenzyl group .Scientific Research Applications
Synthesis and Chemical Properties
Fungicidal and Plant Growth Activity : A study on a similar compound, methyl 2 (1H 1,2,4 triazol 1 yl methyl) 1,3 dioxlan 2 yl] phenyl 2 chlorophenyl ether, revealed strong fungicidal activity and some plant growth-regulating activity (Shi-Feng Jian, 2003).
Intermediate in Fungicide Production : 3-Chloro-4-(2-bromomethyl-4-1,3-dioxolane-2-yl)phenyl-4′-chlorophenyl ether, an important intermediate of fungicide difenoconazole, exhibited efficient synthesis with a high yield and purity (Xie Wei-sheng, 2007).
Central Nervous System Depressant Activity : Benzimidazole derivatives, including 1-aryl-2-thiomethylene benzimidazol-2-yl-4-(phenyl/p-chlorophenyl)-imidazoles, demonstrated central nervous system depressant action in mice, indicating potential in neurological research (Letters in Applied NanoBioScience, 2022).
Antimycotic Activity : Similar benzimidazole derivatives, such as (benzo[b]thienyl)methyl ethers, have been synthesized and tested for antifungal activity, showcasing the compound's potential in antimycotic research (M. Raga et al., 1992).
Structural Analysis and Molecular Conformation : Studies on related compounds like 3-Benzyl-1-{[3-(4-chlorophenyl)isoxazol-5-yl]methyl}-1H-benzimidazol-2(3H)-one have provided insights into their molecular structures, offering a foundation for further research in this field (Y. Kandri Rodi et al., 2013).
Density Functional Theory Studies : Novel oxime ether derivatives containing benzimidazoles have been synthesized and studied using density functional theory, highlighting the relationship between structure and fungicidal activity, which could guide the design of new fungicides (Kunzhi Lv et al., 2015).
Synthesis of Benzimidazole Derivatives : The synthesis of various benzimidazole derivatives, including 2-aryl-N-biphenyl benzimidazoles, has been reported, showcasing diverse chemical properties and potential applications in different fields (Zhou Zhi-ming et al., 2004).
Biological and Pharmacological Applications
Antihypertensive Activity : Benzimidazole derivatives have been studied for their antihypertensive activity, indicating potential applications in cardiovascular research (Mukesh C. Sharma et al., 2010).
Antimicrobial Activity Analysis : Molecular docking analysis of benzimidazole derivatives has been conducted to explore their antimicrobial and selective potential inhibitory nature, suggesting applications in antimicrobial drug development (N. Shanmugapriya et al., 2021).
Anti-Inflammatory Studies : N', N''-(1-(1H-benzimidazole-2-yl)-2-(4-substituted phenyl ethane-1, 2-diyl)) substituted aromatic amines and hydrazides have been synthesized and evaluated for anti-inflammatory potential, revealing the compound's usefulness in inflammation-related research (A. KunnambathKrishnakumar et al., 2013).
properties
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2/c1-26-18-9-2-14(3-10-18)13-27-25-20-12-17(23)8-11-19(20)24-21(25)15-4-6-16(22)7-5-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCMXSSGSUFPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2451210.png)
![4-{4-[(6-Chloro-3-pyridinyl)methoxy]phenyl}-3-buten-2-one](/img/structure/B2451212.png)
![4-chloro-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2451213.png)

![3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2451215.png)

![N-[(4-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2451220.png)
![N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B2451222.png)


![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2451225.png)

![1,3-dimethyl-8-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2451228.png)
